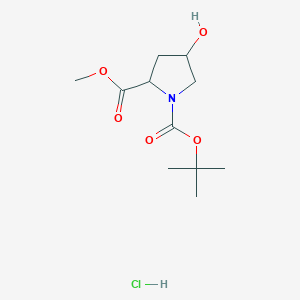
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride is a chemical compound with the molecular formula C11H19NO5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has significant importance in scientific research.
Méthodes De Préparation
The synthesis of 1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride involves several stepsThe reaction conditions typically involve the use of protecting groups such as Boc (tert-butoxycarbonyl) and reagents like methyl iodide for methylation . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride
Applications De Recherche Scientifique
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block in the development of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present in the molecule. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting biochemical processes .
Comparaison Avec Des Composés Similaires
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride can be compared with similar compounds such as:
1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Similar in structure but may have different reactivity and applications.
N-Boc-cis-4-hydroxy-D-proline methyl ester: Used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates .
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C11H20ClNO5 |
|---|---|
Poids moléculaire |
281.73 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO5.ClH/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4;/h7-8,13H,5-6H2,1-4H3;1H |
Clé InChI |
ZHWKSPQZGQTLMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


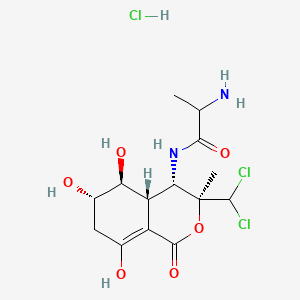
![5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14086209.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14086211.png)

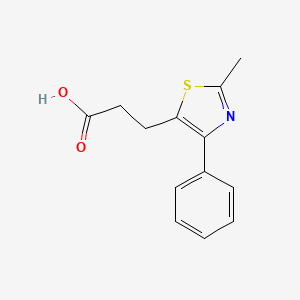
![7-Chloro-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086239.png)

![2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14086245.png)
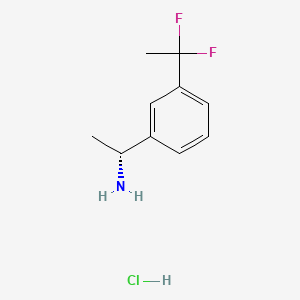
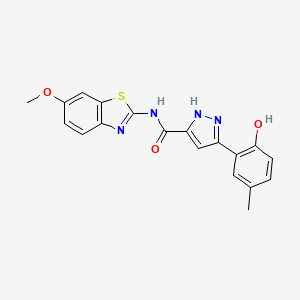
![1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086268.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)

![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
